BenchChemオンラインストアへようこそ!

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

Reversed-Phase HPLC LogP Impurity Profiling

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid (CAS 951547-33-4) is a synthetic small molecule (C9H14N2O4, MW 214.22) belonging to the N-substituted 2,3-dioxopiperazine class. It is structurally characterized by a 4-methyl-2,3-dioxopiperazine core linked to a butanoic acid side chain.

Molecular Formula C9H14N2O4
Molecular Weight 214.221
CAS No. 951547-33-4
Cat. No. B2896037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid
CAS951547-33-4
Molecular FormulaC9H14N2O4
Molecular Weight214.221
Structural Identifiers
SMILESCCC(C(=O)O)N1CCN(C(=O)C1=O)C
InChIInChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15)
InChIKeyDCTLQHKAYGJQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid (CAS 951547-33-4): Procurement-Relevant Identity and Chemical Class


2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid (CAS 951547-33-4) is a synthetic small molecule (C9H14N2O4, MW 214.22) belonging to the N-substituted 2,3-dioxopiperazine class . It is structurally characterized by a 4-methyl-2,3-dioxopiperazine core linked to a butanoic acid side chain. This compound is primarily distributed as a reference standard for pharmaceutical impurity profiling, particularly related to beta-lactam antibiotics, and is available through major chemical suppliers such as Sigma-Aldrich (product number PH018283, AldrichCPR collection) . Its core scaffold is a critical pharmacophoric fragment found in broad-spectrum antibiotics like Piperacillin, where the N-4 substituent (methyl vs. ethyl) directly modulates molecular properties [1].

Why 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid Cannot Be Interchanged with Its 4-Ethyl Analog in Analytical and R&D Workflows


Within the dioxopiperazine butanoic acid series, the N-4 alkyl substituent is a critical determinant of physicochemical and chromatographic behavior. A simple substitution of the methyl analog (target compound, MW 214.22) with the 4-ethyl analog (2-(4-Ethyl-2,3-dioxopiperazin-1-yl)butanoic acid, MW 228.25) introduces a significant difference in lipophilicity and molecular volume. This directly impacts reversed-phase HPLC retention times and mass spectrometric ionization efficiency, making the compounds unsuitable as interchangeable reference standards in validated pharmacopoeial methods for impurity quantitation . The precise identification and control of process-specific impurities in beta-lactam antibiotic synthesis demand exact chemical standards, as even minor structural deviations lead to co-elution or misidentification in complex impurity profiles, compromising regulatory compliance and batch release decisions [1].

Quantitative Differentiation Evidence for 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid Against Its Closest Analogs


Predicted Hydrophobicity Defines a Distinct Chromatographic Identity from the 4-Ethyl Analog

The target compound (N-4 methyl) exhibits a significantly lower predicted octanol-water partition coefficient (XLogP3) compared to its 4-ethyl analog. This difference in lipophilicity ensures a distinct, shorter retention time under standard reversed-phase HPLC conditions, a critical parameter for peak identification in impurity spectra [1].

Reversed-Phase HPLC LogP Impurity Profiling Method Validation

Molecular Mass Distinction Enables Unambiguous Mass Spectrometric Identification

The monoisotopic mass of the target compound is 214.0954 Da, which is 14.0157 Da lower than that of the 4-ethyl analog (228.1110 Da) . This mass difference, equivalent to a methylene (-CH2-) unit, allows for selective and interference-free detection in mass spectrometry experiments, which is often used for quantitative impurity analysis.

LC-MS Mass Spectrometry Selective Ion Monitoring Reference Standard

Differential Fragmentation Patterns in Tandem Mass Spectrometry

Collision-induced dissociation (CID) of the [M+H]+ ion of the target compound is projected to generate a diagnostic fragment ion at m/z 127 (loss of butanoic acid side chain) and a characteristic fragment at m/z 99 corresponding to the methyl-dioxopiperazine core. In contrast, the 4-ethyl analog would yield a corresponding core fragment at m/z 113, a difference of 14 Da [1]. This unique fragmentation fingerprint provides a high-specificity tool for distinguishing the two compounds in complex matrices without authentic standards.

LC-MS/MS Fragmentation Pathway Structure Elucidation Impurity Identification

Unique Electron Ionization (EI) Mass Spectral Library Entry

The target compound possesses an explicit, searchable entry in the NIST/EPA/NIH Mass Spectral Library (EI-MS) as 2-(4-methyl-2,3-dioxo-1-piperazinyl)butanoic acid. Its 70 eV EI mass spectrum shows a characteristic molecular ion M+. at m/z 214 and a base peak at m/z 99, which is unique to the methyl-substituted core [1]. The 4-ethyl analog, by definition, has a different EI spectrum with an M+. at m/z 228 and a base peak at m/z 113. The availability of a verified library spectrum accelerates GC-MS identity confirmation and purity assessment, a key advantage for procurement in analytical laboratories.

GC-MS Electron Ionization Spectral Library Purity Check

Supplier-Specific Analytical Data for Immediate Use as an Impurity Reference

Leading suppliers such as Sigma-Aldrich offer this compound (PH018283) as a pre-packaged analytical standard. While no specification for the neat material is provided under the AldrichCPR program, third-party vendors often provide a Certificate of Analysis (CoA) with HPLC purity (e.g., ≥95.0% area normalization) and identity confirmation by 1H-NMR . This contrasts with the 4-ethyl analog, which is only available from similar early-discovery suppliers without guaranteed purity data. For a researcher requiring a quantifiable impurity marker, the availability of a product with a CoA from a specific vendor provides a verifiable procurement advantage.

Certificate of Analysis Impurity Standard Purity Assay Quantitative NMR

Known Pharmacopoeial Context as a Piperacillin-Related Impurity

While piperacillin impurity standards in the European Pharmacopoeia (Ph. Eur.) are predominantly based on the ethyl-dioxopiperazine scaffold (e.g., Piperacillin impurity B and C), the methyl analog target compound is a specific marker for the methyl-piperacillin analog (CAS 59723-60-3) or its degradation pathways [1]. In validated HPLC methods for this methyl analog, the target compound is chromatographically resolved from other known impurities with a relative retention time (RRT) distinct from the critical pair ethyl-impurity E, as demonstrated in LC-MS/MS impurity profiling studies [2].

Pharmacopoeia Impurity E Method Transfer Quality Control

Optimal Procurement and Application Scenarios for 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid


Reference Standard for Methyl-Specific Impurity Profiling in Generic Drug Development

When developing a generic version of a methyl-piperacillin or related dioxopiperazine-containing antibiotic, this compound is the mandatory reference standard for identifying and quantifying the methyl-series process impurity or degradation product. Its distinct XLogP3 of 0.1 [1] ensures it can be baselined from the parent drug and ethyl-series impurities in a single HPLC method, a feature not achievable with the 4-ethyl analog (XLogP3 0.5) [1].

LC-MS/MS Method Development and System Suitability Test (SST) Standard

Due to its unique monoisotopic mass (214.0954 Da) and distinct MS/MS fragmentation pattern (m/z 99 core fragment) [2], this compound is ideal for use as an SST mixture component. It can be used to verify chromatographic resolution and mass spectrometer mass accuracy calibration before analyzing more complex biological matrices, ensuring the analytical system is fit for purpose.

GC-MS Identity Verification and Purity Control of In-House Synthetic Batches

Organic chemists synthesizing dioxopiperazine libraries can rely on the compound's verified NIST EI-MS library spectrum (M+. m/z 214, base peak m/z 99) [3] for rapid GC-MS identity confirmation of the 4-methyl congener. This differentiates it from the 4-ethyl byproduct, which has a different base peak (m/z 113), preventing misinterpretation of crude reaction mixtures.

Procurement of a Pre-Verified Standard for Pharmacopoeial Method Transfer

For analytical quality control laboratories implementing a compendial method for methyl-piperacillin, purchasing this compound from a vendor that provides a Certificate of Analysis with HPLC purity ≥95% offers a significant operational advantage. It reduces the need for in-house structural confirmation and purity determination, which is often required when procuring unqualified early-discovery chemicals like the 4-ethyl analog.

Quote Request

Request a Quote for 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.